molecular formula C7H3ClF3NO2 B1586468 2-Chloro-6-(trifluoromethyl)nicotinic acid CAS No. 280566-45-2

2-Chloro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1586468
CAS No.: 280566-45-2
M. Wt: 225.55 g/mol
InChI Key: DXRBTBMFFGEVCX-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C(_7)H(_3)ClF(_3)NO(_2) It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a trifluoromethyl group at the sixth position on the pyridine ring

Synthetic Routes and Reaction Conditions:

    Halogenation and Trifluoromethylation:

Industrial Production Methods:

  • Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation and reduction reactions produce corresponding oxides, amines, or alcohols.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a precursor for the development of novel agrochemicals and pharmaceuticals.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory agent.
  • Studied for its role in modulating biological pathways related to nicotinic acid receptors.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the development of materials with specific electronic or optical properties.

Mechanism of Action

2-Chloro-6-(trifluoromethyl)nicotinic acid exerts its effects primarily through interactions with nicotinic acid receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)nicotinic acid
  • 2-Chloro-6-(difluoromethyl)nicotinic acid
  • 2-Bromo-6-(trifluoromethyl)nicotinic acid

Uniqueness:

  • The specific positioning of the chlorine and trifluoromethyl groups in 2-Chloro-6-(trifluoromethyl)nicotinic acid imparts unique electronic and steric properties, making it distinct in its reactivity and applications compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Biological Activity

2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS Number: 280566-45-2) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C7H3ClF3NO2C_7H_3ClF_3NO_2 and a molecular weight of 225.55 g/mol. The presence of the trifluoromethyl group and chlorine atom significantly influences its biological properties, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the introduction of the trifluoromethyl group to the nicotinic acid framework, which can be achieved through various chemical reactions. Notably, it can be produced by reacting nicotinic acid derivatives with fluorinated reagents under controlled conditions .

PropertyValue
Molecular FormulaC₇H₃ClF₃NO₂
Molecular Weight225.55 g/mol
Melting Point114 °C
Purity≥98% (by titrimetric analysis)

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. In studies involving various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, derivatives of nicotinic acid with trifluoromethyl substitutions demonstrated significant inhibitory effects at low concentrations . Specifically, this compound has been noted for its potential effectiveness against gram-positive bacteria.

Case Studies and Research Findings

  • Antibacterial Activity : In vitro studies have shown that this compound exhibits promising antibacterial properties. For instance, one study reported effective inhibition against Klebsiella pneumoniae at concentrations as low as 0.03 mM, suggesting its utility in treating infections caused by resistant strains .
  • Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration .
  • Potential Therapeutic Applications : Given its structural characteristics, this compound may serve as a lead compound in developing new antibiotics or as an adjunct therapy to enhance the efficacy of existing antibiotics against resistant pathogens .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of this compound. According to material safety data, it is classified as toxic if swallowed (H301) and can cause skin irritation (H315) . Therefore, appropriate safety measures must be implemented when handling this compound in laboratory settings.

Scientific Research Applications

Pharmaceutical Applications

CTNA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their biological activities, particularly as potential therapeutic agents.

Antiviral Agents

Recent research has highlighted CTNA derivatives as promising candidates for antiviral drugs. For instance, a study reported on the synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives that act as dual inhibitors of HIV-1 reverse transcriptase (RT). These compounds exhibited significant antiviral activity with low cytotoxicity, indicating their potential for further development in HIV treatment .

Antimicrobial Properties

CTNA has also been evaluated for its antimicrobial properties. It can be used in the formulation of antimicrobial agents, particularly in agricultural settings where it may serve as a pesticide or fungicide. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioactivity against microbial pathogens.

Agricultural Applications

The compound's efficacy as a pesticide has been explored due to its ability to inhibit certain biochemical pathways in pests. Research indicates that CTNA can be utilized as an active ingredient in agricultural formulations aimed at controlling plant diseases caused by fungi and bacteria.

Case Study: Pesticide Development

A study demonstrated that formulations containing CTNA showed effective control over several plant pathogens, leading to improved crop yields. The mechanism of action involves disruption of microbial cell membranes and inhibition of enzyme activity critical for pathogen survival.

Material Science Applications

CTNA is also being investigated for its potential use in material science, particularly in the development of fluorinated polymers and coatings.

Fluorinated Polymers

Due to its trifluoromethyl group, CTNA can be incorporated into polymer matrices to enhance their chemical resistance and thermal stability. This application is particularly relevant in industries requiring durable materials that can withstand harsh environments.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield and purity?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally similar compounds suggest two potential approaches:

  • Halogenation of precursors : Chlorination of a nicotinic acid derivative containing a trifluoromethyl group, using reagents like chlorine gas or thionyl chloride under inert conditions to minimize side reactions.
  • Multi-step functionalization : Introducing substituents (chloro, trifluoromethyl) via sequential reactions, such as nucleophilic substitution or coupling reactions. For example, derivatives of this compound have been synthesized via amide coupling and ester hydrolysis in ligand design studies .
    Critical factors include temperature control, catalyst selection, and purification techniques (e.g., chromatography) to achieve high purity. Industrial-scale production may involve pressurized reactors for efficient halogenation .

Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to confirm the structure and purity of this compound?

  • NMR Spectroscopy : The trifluoromethyl group (CF₃) produces distinct ¹⁹F NMR signals near -60 ppm, while the chlorine atom influences chemical shifts in ¹H and ¹³C NMR. For example, the pyridine ring protons exhibit downfield shifts due to electron-withdrawing effects of the substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak at m/z 225.56 (C₇H₃ClF₃NO₂) and fragmentation patterns indicative of the chloro-trifluoromethyl moiety .
  • X-ray Diffraction : While not directly reported for this compound, crystallography of similar halogenated nicotinic acids (e.g., 5-bromo-2-fluoronicotinic acid) reveals planar pyridine rings and hydrogen-bonding motifs, aiding in structural validation .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity, particularly targeting specific receptors?

Advanced methodologies include:

  • Bioisosteric Replacement : Substituting the chlorine atom with other halogens or functional groups (e.g., amines, thiols) to modulate binding affinity. For instance, derivatives targeting retinoic acid receptor-related orphan receptor γt (RORγt) were synthesized via amide coupling, yielding compounds with improved receptor inhibition .
  • Scaffold Hybridization : Combining the nicotinic acid core with pharmacophores like oxazole or benzamide to enhance membrane permeability. Example: 3-{3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-amido}benzoic acid showed potent activity in receptor modulation .
  • Computational Modeling : Predicting interactions between the trifluoromethyl group and hydrophobic receptor pockets to guide rational design .

Q. How do the chlorine and trifluoromethyl substituents influence the compound's electronic properties and reactivity in substitution reactions?

  • Electronic Effects : The chlorine atom acts as an electron-withdrawing group, polarizing the pyridine ring and activating positions for nucleophilic substitution. The trifluoromethyl group further enhances this effect due to its strong -I (inductive) effect, increasing reactivity toward amines or thiols .
  • Steric Considerations : The trifluoromethyl group introduces steric hindrance, directing substitution to less hindered positions (e.g., para to the chlorine). This was observed in derivatives where chloro-trifluoromethyl pyridines underwent selective amidation at the 4-position .
  • Lipophilicity : The CF₃ group increases logP values, improving membrane permeability—critical for neuroactive or enzyme-targeting applications .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

  • Fluorine Signal Splitting : In NMR, coupling between ¹⁹F and adjacent protons/¹³C can complicate spectra. Use of decoupling techniques or 2D NMR (e.g., HSQC) helps resolve overlaps .
  • Purity Assessment : Trace impurities from incomplete halogenation (e.g., residual starting materials) may co-elute in HPLC. Gradient elution with C18 columns and UV detection at 254 nm optimizes separation .
  • Crystallization Difficulties : High halogen content can hinder crystal growth. Co-crystallization with coformers (e.g., ethanol) or slow evaporation in polar solvents (DMSO/water) improves crystal quality for XRD .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBTBMFFGEVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380813
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280566-45-2
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 33778703
CID 33778703
2-Chloro-6-(trifluoromethyl)nicotinic acid
CID 33778703
CID 33778703
2-Chloro-6-(trifluoromethyl)nicotinic acid
CID 33778703
2-Chloro-6-(trifluoromethyl)nicotinic acid
CID 33778703
2-Chloro-6-(trifluoromethyl)nicotinic acid
CID 33778703
CID 33778703
2-Chloro-6-(trifluoromethyl)nicotinic acid
CID 33778703
CID 33778703
2-Chloro-6-(trifluoromethyl)nicotinic acid

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